2-({6-Bromo-7-methyl-3H-imidazo[4,5-B]pyridin-2-YL}sulfanyl)-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-({6-Bromo-7-methyl-3H-imidazo[4,5-B]pyridin-2-YL}sulfanyl)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound featuring a unique imidazo[4,5-B]pyridine scaffold. This compound is of significant interest in pharmaceutical and chemical research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-Bromo-7-methyl-3H-imidazo[4,5-B]pyridin-2-YL}sulfanyl)-N-(2,6-dimethylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the imidazo[4,5-B]pyridine core through cyclization reactions, followed by bromination and subsequent functionalization with sulfanyl and acetamide groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-({6-Bromo-7-methyl-3H-imidazo[4,5-B]pyridin-2-YL}sulfanyl)-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-({6-Bromo-7-methyl-3H-imidazo[4,5-B]pyridin-2-YL}sulfanyl)-N-(2,6-dimethylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-({6-Bromo-7-methyl-3H-imidazo[4,5-B]pyridin-2-YL}sulfanyl)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, disrupt cellular processes, or interact with DNA, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-5-methyl-1H-imidazo[4,5-B]pyridin-2-ol
- Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate
Uniqueness
2-({6-Bromo-7-methyl-3H-imidazo[4,5-B]pyridin-2-YL}sulfanyl)-N-(2,6-dimethylphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its imidazo[4,5-B]pyridine scaffold is particularly valuable in medicinal chemistry for designing novel therapeutic agents .
Properties
Molecular Formula |
C17H17BrN4OS |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
2-[(6-bromo-7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C17H17BrN4OS/c1-9-5-4-6-10(2)14(9)20-13(23)8-24-17-21-15-11(3)12(18)7-19-16(15)22-17/h4-7H,8H2,1-3H3,(H,20,23)(H,19,21,22) |
InChI Key |
FYJAPAYJOWGKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=NC=C(C(=C3N2)C)Br |
Origin of Product |
United States |
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